3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine
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Overview
Description
3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-aminopyridine with various aldehydes and isothiocyanates under specific conditions to form the imidazo[1,2-a]pyridine scaffold . Industrial production methods often involve the use of copper(II) salts as catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .
Scientific Research Applications
3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis . The compound’s ability to interact with various enzymes and receptors makes it a valuable candidate for drug development .
Comparison with Similar Compounds
3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its improved potency against multidrug-resistant tuberculosis.
2-Phenylimidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals and materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3,6-dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2S/c15-9-1-4-11(5-2-9)20-8-12-14(17)19-7-10(16)3-6-13(19)18-12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLTVGGRLPXZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(N3C=C(C=CC3=N2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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